molecular formula C22H20BrN3O5S B11097934 Ethyl 2-amino-4-(5-bromothiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-4-(5-bromothiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11097934
M. Wt: 518.4 g/mol
InChI Key: WXVHRODFTDGIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, a bromothienyl group, and an ethyl ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Bromothienyl Group: The bromothienyl group can be introduced via a Suzuki coupling reaction, where a bromothiophene derivative is coupled with a boronic acid derivative of the quinoline core.

    Addition of the Nitrophenyl Group: The nitrophenyl group can be added through a nitration reaction, where the quinoline core is treated with a nitrating agent such as nitric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the thienyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride (NaBH4) can be used for reduction.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can be compared with other quinoline derivatives:

    Chloroquine: An antimalarial drug with a simpler structure.

    Quinoline N-oxide: A derivative with an oxidized nitrogen atom.

    Nitroquinoline: A compound with a nitro group attached to the quinoline core.

The uniqueness of ETHYL 2-AMINO-4-(5-BROMO-2-THIENYL)-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler quinoline derivatives.

Properties

Molecular Formula

C22H20BrN3O5S

Molecular Weight

518.4 g/mol

IUPAC Name

ethyl 2-amino-4-(5-bromothiophen-2-yl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C22H20BrN3O5S/c1-2-31-22(28)20-19(16-10-11-17(23)32-16)18-14(4-3-5-15(18)27)25(21(20)24)12-6-8-13(9-7-12)26(29)30/h6-11,19H,2-5,24H2,1H3

InChI Key

WXVHRODFTDGIFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(S3)Br)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.